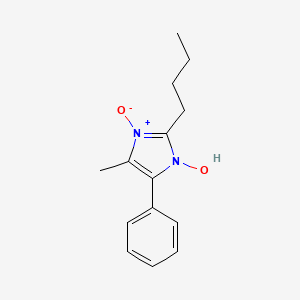
2-Butyl-4-methyl-3-oxo-5-phenyl-1H-3lambda~5~-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
化学反応の分析
Types of Reactions: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxido group, leading to different functionalized imidazole derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
科学的研究の応用
2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development for treating various diseases.
作用機序
The mechanism of action of 2-butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole involves its interaction with specific molecular targets. The oxido group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
1,3-Diazole: Known for its broad range of chemical and biological properties.
4-Phenyl-1H-imidazole: Another imidazole derivative with significant biological activities.
2-Methyl-4-phenyl-imidazole: Similar in structure but with different substituents, leading to varied applications.
Uniqueness: 2-Butyl-3-hydroxy-5-methyl-1-oxido-4-phenyl-imidazole stands out due to its specific substituents, which confer unique chemical and biological properties
特性
CAS番号 |
58099-81-3 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
2-butyl-1-hydroxy-4-methyl-3-oxido-5-phenylimidazol-3-ium |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-10-13-15(17)11(2)14(16(13)18)12-8-6-5-7-9-12/h5-9,18H,3-4,10H2,1-2H3 |
InChIキー |
CAIORSUOYPRKLB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=[N+](C(=C(N1O)C2=CC=CC=C2)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















